2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a sulfamoylphenethyl group, which is often associated with pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the dimethyl groups: Methylation of the benzo[d]thiazole core can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the acetamide group: This involves the reaction of the methylated benzo[d]thiazole with chloroacetyl chloride, followed by amination with methylamine.
Incorporation of the sulfamoylphenethyl group: The final step involves the reaction of the intermediate with 4-sulfamoylphenethylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or sulfamoyl groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Azides, thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core may interact with the active site of enzymes, inhibiting their activity, while the sulfamoylphenethyl group may enhance binding affinity and specificity. This dual interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the phenethylamine structure but lacks the benzo[d]thiazole core and sulfamoyl group.
tert-Butylamine: Contains an amine group but lacks the complex aromatic structure.
Phenethylamine: Similar phenethyl structure but without additional functional groups.
Uniqueness
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide is unique due to its combination of a benzo[d]thiazole core and a sulfamoylphenethyl group, which confer specific biological activities and potential therapeutic applications not seen in simpler compounds.
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-13-4-5-14(2)19-18(13)23-20(28-19)24(3)12-17(25)22-11-10-15-6-8-16(9-7-15)29(21,26)27/h4-9H,10-12H2,1-3H3,(H,22,25)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIZGSROHMXZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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